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This guide provides a comprehensive comparison of ABP 654, a biosimilar to ustekinumab,
focusing on its clinical efficacy in psoriasis and the underlying mechanism of action. Due to the
limited availability of public preclinical data for ABP 654, this guide leverages the extensive
research on its reference product, ustekinumab, to provide insights into its expected
performance in cellular models relevant to psoriasis.

Clinical Efficacy in Plaque Psoriasis

ABP 654 has demonstrated comparable efficacy and safety to its reference product,
ustekinumab, in the treatment of moderate to severe plaque psoriasis. Clinical trials have been
the primary source of comparative data.[1][2][3][4] The key endpoint in these studies is the
Psoriasis Area and Severity Index (PASI), which measures the severity and extent of psoriasis.

A phase Il multicenter, randomized, double-blinded comparative clinical study involving 563
patients with moderate to severe plague psoriasis showed no clinically meaningful differences
between ABP 654 and ustekinumab.[3] The primary efficacy endpoint, the percentage
improvement in PASI from baseline to week 12, was met, with a mean difference of 0.14
between the two treatment groups, falling well within the prespecified similarity margins.[1][2][3]
At week 12, the mean percentage improvement in PASI from baseline was 81.9% for both the
ABP 654 and ustekinumab groups.[1][2] The safety profiles of both drugs were also found to be
comparable.[1][2][3]
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Table 1: Comparison of Clinical Efficacy of ABP 654 and Ustekinumab in Moderate to Severe

Plaque Psoriasis

Ustekinumab

Parameter ABP 654 (Reference Source
Product)
o Moderate to severe Moderate to severe
Indication [3]

plague psoriasis

plague psoriasis

Primary Efficacy
Endpoint

Percentage
improvement in PASI
from baseline to week
12

Percentage
improvement in PASI
from baseline to week
12

[1](2]

Mean PASI
Improvement at Week
12

81.9%

81.9%

[1](2]

Mean Difference in
PASI Improvement
(90% ClI)

0.14 (-2.6 t0 2.9)

Not Applicable

[1](2]

Conclusion

No clinically
meaningful
differences in efficacy
and safety compared

to ustekinumab.

Established efficacy

and safety profile.

[11(2](31[4]

Mechanism of Action: Targeting the IL-12/IL-23

Pathway

As a biosimilar to ustekinumab, ABP 654 is expected to share the same mechanism of action.

Ustekinumab is a fully human IgG1k monoclonal antibody that targets the shared p40 subunit

of two key pro-inflammatory cytokines: interleukin-12 (IL-12) and interleukin-23 (IL-23).[5][6][7]

[8] By binding to the p40 subunit, ustekinumab prevents these cytokines from interacting with

their cell surface receptors (IL-12R[(1), thereby inhibiting their signaling pathways.[5][7][8]
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This inhibition has significant downstream effects on the immune response implicated in
psoriasis:

e Inhibition of Thl Cell Differentiation and Activation: IL-12 is crucial for the differentiation of
naive T cells into T helper 1 (Th1) cells, which produce pro-inflammatory cytokines like
interferon-gamma (IFN-y) and tumor necrosis factor-alpha (TNF-a). By blocking IL-12,
ustekinumab reduces the Th1l-mediated inflammatory response.[5][9]

« Inhibition of Th17 Cell Activation and Proliferation: IL-23 is essential for the survival,
proliferation, and function of T helper 17 (Th17) cells.[10] Th17 cells produce cytokines such
as IL-17A, IL-17F, and IL-22, which are potent inducers of keratinocyte hyperproliferation and
inflammation in psoriatic plaques.[10][11] Ustekinumab's blockade of IL-23 dampens this
critical inflammatory axis in psoriasis.[5][9]

The following diagram illustrates the signaling pathway targeted by ABP 654 (via its action as a
ustekinumab biosimilar).
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Mechanism of action of ABP 654.

Representative In Vitro Efficacy Evaluation
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While specific in vitro data for ABP 654 is not publicly available, a typical experimental workflow
to assess the efficacy of an IL-12/IL-23 inhibitor in psoriasis would involve cell-based assays
using relevant human cell lines. Keratinocyte cell lines, such as HaCaT, and co-cultures with
immune cells are commonly used to model the psoriatic microenvironment.[12][13]

Reconstructed human epidermis models also provide a more complex and physiologically
relevant system.[14][15]

The following diagram outlines a general experimental workflow for evaluating the efficacy of a
compound like ABP 654 in vitro.
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In vitro efficacy evaluation workflow.

Detailed Experimental Protocols

The following provides a more detailed, representative protocol for the in vitro assessment of
an anti-psoriatic agent targeting the 1L-12/IL-23 pathway.

Objective: To evaluate the anti-inflammatory and anti-proliferative effects of a test article (e.g.,
ABP 654) on a human in vitro model of psoriasis.

1. Cell Culture and Psoriasis-like Phenotype Induction:
e Cell Lines:
o Human immortalized keratinocytes (HaCaT).

o Co-culture of HaCaT cells with human peripheral blood mononuclear cells (PBMCs) or a
relevant T-cell line (e.g., Jurkat).

o Alternatively, a 3D reconstructed human epidermis model can be used.[14][15]

o Culture Conditions: Cells are cultured in appropriate media (e.g., DMEM for HaCaT) at 37°C
and 5% CO2.

 Induction of Psoriasis-like Phenotype: To mimic the inflammatory environment of psoriasis,
cells are stimulated with a cocktail of pro-inflammatory cytokines. A common combination
includes TNF-a (10 ng/mL), IL-17A (20 ng/mL), and IL-22 (20 ng/mL) for 24-48 hours.[12]

2. Treatment:

» Following stimulation, cells are treated with varying concentrations of the test article (e.g.,
ABP 654), a reference control (e.g., ustekinumab), and a vehicle control (e.g., PBS).

e The treatment duration can range from 24 to 72 hours, depending on the endpoint being
measured.

3. Efficacy Assessment:

o Gene Expression Analysis (QPCR):
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o RNA is extracted from the treated cells.

o Quantitative real-time PCR is performed to measure the mRNA expression levels of key
psoriasis-related inflammatory markers, such as IL-6, IL-8, S100A7 (psoriasin), and
DEFB4A (human beta-defensin 2).[12][14]

o Cytokine Secretion Analysis (ELISA):

o Cell culture supernatants are collected.

o Enzyme-linked immunosorbent assay (ELISA) is used to quantify the secretion of pro-
inflammatory cytokines and chemokines, such as IL-6 and CXCLS8 (IL-8).[14]

» Keratinocyte Proliferation Assays:

o BrdU Incorporation Assay: Measures DNA synthesis as an indicator of cell proliferation.

o Ki67 Immunostaining: Ki67 is a cellular marker for proliferation that can be detected by
immunofluorescence or immunohistochemistry.[16]

o Western Blotting: To analyze the phosphorylation status of key signaling proteins in the IL-
12/1L-23 pathway, such as STAT3 and STAT4, to confirm target engagement.

Table 2: Representative In Vitro Experimental Design for Efficacy Assessment

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC8899215/
https://www.mattek.com/application/anti-psoriasis-drug-screening/
https://www.mattek.com/application/anti-psoriasis-drug-screening/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5478008/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15615108?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative

Check Availability & Pricing

Experimental Step

Methodology

Key Parameters
Measured

Expected Outcome
with Effective
Treatment

Cell Model

HaCaT keratinocytes
stimulated with a pro-
inflammatory cytokine
cocktail (TNF-q, IL-
17A, IL-22)

Not Applicable

Not Applicable

Treatment

Incubation with ABP
654, ustekinumab
(positive control), or
vehicle (negative

control) for 48 hours

Not Applicable

Not Applicable

Gene Expression

Quantitative Real-
Time PCR (gPCR)

MRNA levels of IL6,
CXCLS8, S100A7,
DEFB4A

Dose-dependent
decrease in

expression

Protein Secretion

Enzyme-Linked
Immunosorbent Assay
(ELISA)

Protein levels of IL-6
and CXCLS8 in culture

supernatant

Dose-dependent

decrease in secretion

Cell Proliferation

BrdU Incorporation
Assay or Ki67
Staining

Rate of DNA synthesis
or percentage of Ki67-

positive cells

Dose-dependent
decrease in

proliferation

Target Engagement

Western Blot

Phosphorylation levels
of STAT3 and STAT4

Inhibition of cytokine-
induced

phosphorylation

Conclusion

ABP 654 has been shown to be a clinically effective and safe biosimilar to ustekinumab for the

treatment of moderate to severe plaque psoriasis. Its mechanism of action, through the

inhibition of the IL-12 and IL-23 pathways, is well-established based on its reference product.

While specific preclinical data for ABP 654 in various cell lines is not widely published, the

representative experimental protocols outlined in this guide provide a framework for its in vitro
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evaluation and demonstrate the expected anti-inflammatory and anti-proliferative effects in
cellular models of psoriasis. This information can guide further research and development in
the field of psoriasis therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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